
Propiophenone, 3-(4-benzylpiperidino)-4'-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the synthesis of various medicinal compounds. This particular compound is of interest due to its unique structure, which includes a propiophenone backbone, a benzylpiperidine moiety, and a methoxy group, all of which contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Propiophenone Backbone: : The synthesis begins with the preparation of the propiophenone backbone. This can be achieved through a Friedel-Crafts acylation reaction, where benzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Methoxy Group: : The next step involves the introduction of the methoxy group at the para position of the benzene ring. This can be accomplished through a nucleophilic aromatic substitution reaction, where the benzene ring is treated with sodium methoxide in methanol.
-
Formation of the Benzylpiperidine Moiety: : The final step involves the formation of the benzylpiperidine moiety. This can be achieved through a reductive amination reaction, where the methoxy-substituted propiophenone is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups. Common reagents include halides and nucleophiles such as thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
-
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
-
Medicine: : Investigated for its potential use in the treatment of neurological disorders, pain management, and as an anesthetic agent. It is also studied for its potential use in drug delivery systems.
-
Industry: : Used in the production of specialty chemicals, including dyes, fragrances, and polymers. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride involves its interaction with various molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, including dopamine and serotonin receptors, leading to modulation of neurotransmitter release and uptake. This interaction can result in various pharmacological effects, including analgesia, sedation, and mood enhancement.
Vergleich Mit ähnlichen Verbindungen
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride can be compared with other similar compounds, such as:
-
4-Benzylpiperidine: : Similar in structure but lacks the propiophenone and methoxy groups. It is primarily used as a research chemical and has different pharmacological properties.
-
Propiophenone Derivatives: : Compounds with similar propiophenone backbones but different substituents. These compounds may have varying biological activities and applications.
-
Methoxy-Substituted Compounds: : Compounds with methoxy groups at different positions on the aromatic ring. These compounds may have different chemical reactivity and biological activities.
The uniqueness of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride lies in its combination of the propiophenone backbone, benzylpiperidine moiety, and methoxy group, which together contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88837-83-6 |
|---|---|
Molekularformel |
C22H28ClNO2 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-25-21-9-7-20(8-10-21)22(24)13-16-23-14-11-19(12-15-23)17-18-5-3-2-4-6-18;/h2-10,19H,11-17H2,1H3;1H |
InChI-Schlüssel |
BXQBLOWFRCUADP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





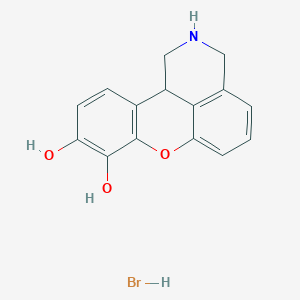

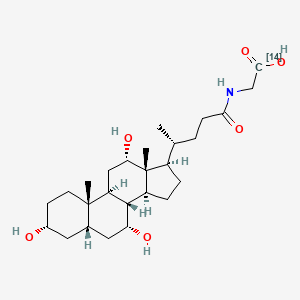
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

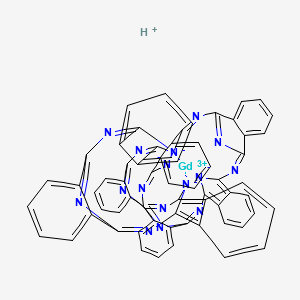

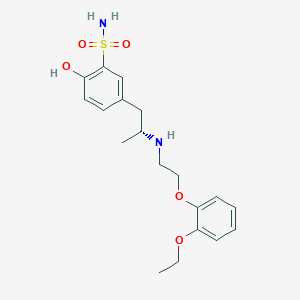
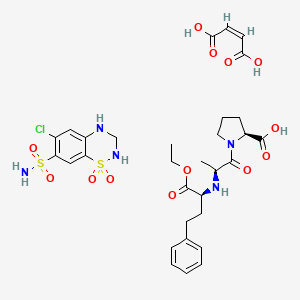
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)

